molecular formula C21H29ClN2S B14492584 3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride CAS No. 63833-95-4

3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride

Cat. No.: B14492584
CAS No.: 63833-95-4
M. Wt: 377.0 g/mol
InChI Key: VFRUYCJKSSQMBY-UHFFFAOYSA-N
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Description

3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This specific compound is characterized by its unique structure, which includes a tert-butyl group and a dimethylaminopropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the phenothiazine core: This can be achieved through the cyclization of diphenylamine with sulfur.

    Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the dimethylaminopropyl side chain: This can be done through nucleophilic substitution reactions, where the phenothiazine core reacts with 3-dimethylaminopropyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenothiazine core or the side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its antipsychotic and antiemetic properties, similar to other phenothiazines.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride involves its interaction with various molecular targets, including:

    Dopamine Receptors: The compound can act as an antagonist at dopamine receptors, which is a common mechanism for antipsychotic effects.

    Serotonin Receptors: It may also interact with serotonin receptors, contributing to its therapeutic effects.

    Ion Channels: The compound can modulate ion channels, affecting neuronal excitability and signaling.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antiemetic and antihistamine effects.

    Thioridazine: Used as an antipsychotic agent with a similar mechanism of action.

Uniqueness

3-tert-Butyl-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride is unique due to its specific structural features, such as the tert-butyl group and the dimethylaminopropyl side chain. These structural elements can influence its pharmacokinetic properties, receptor binding affinity, and overall therapeutic profile.

Properties

CAS No.

63833-95-4

Molecular Formula

C21H29ClN2S

Molecular Weight

377.0 g/mol

IUPAC Name

3-(3-tert-butylphenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride

InChI

InChI=1S/C21H28N2S.ClH/c1-21(2,3)16-11-12-18-20(15-16)24-19-10-7-6-9-17(19)23(18)14-8-13-22(4)5;/h6-7,9-12,15H,8,13-14H2,1-5H3;1H

InChI Key

VFRUYCJKSSQMBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCN(C)C.Cl

Origin of Product

United States

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